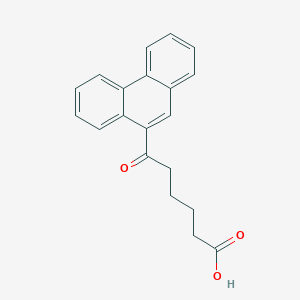

6-Oxo-6-(9-phenanthryl)hexanoic acid

Description

6-Oxo-6-(9-phenanthryl)hexanoic acid (CAS: 898766-05-7) is a substituted hexanoic acid derivative featuring a ketone group at the 6th carbon and a 9-phenanthryl aromatic substituent. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts rigidity and hydrophobicity to the molecule. This compound is primarily utilized in synthetic organic chemistry and materials science, serving as a precursor for metal complexes or functionalized polymers due to its aromatic and carboxylic acid moieties .

Properties

IUPAC Name |

6-oxo-6-phenanthren-9-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-19(11-5-6-12-20(22)23)18-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVCDXHGEUFBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645322 | |

| Record name | 6-Oxo-6-(phenanthren-9-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-05-7 | |

| Record name | ε-Oxo-9-phenanthrenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-6-(phenanthren-9-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenanthrene and hexanoic acid derivatives.

Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the phenanthrene ring and the hexanoic acid chain. This is achieved through a series of steps including Friedel-Crafts acylation, followed by oxidation and hydrolysis.

Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

6-Oxo-6-(9-phenanthryl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenanthrene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthrene derivatives and hexanoic acid derivatives.

Scientific Research Applications

6-Oxo-6-(9-phenanthryl)hexanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(9-phenanthryl)hexanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, altering their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 6-oxo-6-(9-phenanthryl)hexanoic acid, highlighting differences in substituents and molecular properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenanthryl group confers rigidity and π-π stacking capability, unlike aliphatic substituents (e.g., cyclohexyl in ), which enhance solubility but reduce aromatic interactions.

- Electronic Effects : Thienyl () introduces sulfur-based electronic modulation, while isopropoxyphenyl () adds oxygen-mediated polarity.

Functional Analogs

Metal Complexation

- Phenanthrene-Based Ligands : The phenanthryl group’s planar structure may enhance stability in coordination complexes compared to smaller substituents like thienyl .

Metabolic Impact

- Hexanoic Acid in Obesity: Straight-chain hexanoic acid modulates lipid metabolism by inhibiting fatty acid synthase (FASN) and enhancing Akt-mTOR signaling, as shown in hepatoma cell lines . Substituted derivatives, however, lack direct evidence of similar activity.

Biological Activity

6-Oxo-6-(9-phenanthryl)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The structure of this compound features a phenanthryl group, which is known for its aromatic properties, contributing to the compound's biological interactions. The molecular formula is , with a molecular weight of approximately 242.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Properties

Research indicates that derivatives of phenanthrene, including this compound, exhibit antimicrobial activity. A study demonstrated that phenanthrene derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The compound's effectiveness varies across different cell lines, highlighting the need for targeted studies .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various phenanthrene derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency.

-

Cytotoxicity Assay :

- In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.